N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms.
Preparation Methods
The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-isopropyl-1H-pyrazole-5-carbohydrazide with 3,4-dimethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from ethanol .
Chemical Reactions Analysis
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: It has been studied for its potential antimicrobial and anticancer activities.
Medicine: This compound is explored for its potential use in drug development due to its biological activities.
Industry: It can be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets. It can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. The compound’s hydrazone moiety is also known to interact with biological macromolecules, potentially leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide can be compared with other similar hydrazone compounds, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities .
Properties
Molecular Formula |
C16H20N4O3 |
---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H20N4O3/c1-10(2)12-8-13(19-18-12)16(21)20-17-9-11-5-6-14(22-3)15(7-11)23-4/h5-10H,1-4H3,(H,18,19)(H,20,21)/b17-9+ |
InChI Key |
SETFXHPVDDSGKH-RQZCQDPDSA-N |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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